2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a combination of pyridine, benzothiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-cyanopyridine-2-thiol and 5-ethoxy-1,3-benzothiazol-2-amine. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and acylation, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the reactions efficiently and economically.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(3-cyanopyridin-2-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
- 2-{2-[(3-cyanopyridin-2-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Uniqueness
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N4O2S2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H14N4O2S2/c1-2-23-12-5-6-14-13(8-12)20-17(25-14)21-15(22)10-24-16-11(9-18)4-3-7-19-16/h3-8H,2,10H2,1H3,(H,20,21,22) |
InChI Key |
FZTYTZPZXRDLBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)NC(=O)CSC3=C(C=CC=N3)C#N |
Origin of Product |
United States |
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